molecular formula C8H18Se2 B3049355 Butyl diselenide CAS No. 20333-40-8

Butyl diselenide

Cat. No.: B3049355
CAS No.: 20333-40-8
M. Wt: 272.2 g/mol
InChI Key: ARWXFTYBPFRIBM-UHFFFAOYSA-N
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Description

Butyl diselenide is an organoselenium compound with the chemical formula C8H18Se2 It is a member of the diselenide family, characterized by the presence of a selenium-selenium bond

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl diselenide can be synthesized through several methods. One common approach involves the reaction of butyl halides with disodium diselenide, which is generated in situ from elemental selenium and sodium in an aprotic solvent. The reaction proceeds as follows:

2C4H9Br+Na2Se2C4H9SeSeC4H9+2NaBr2 \text{C}_4\text{H}_9\text{Br} + \text{Na}_2\text{Se}_2 \rightarrow \text{C}_4\text{H}_9\text{SeSeC}_4\text{H}_9 + 2 \text{NaBr} 2C4​H9​Br+Na2​Se2​→C4​H9​SeSeC4​H9​+2NaBr

Another method involves the reduction of butyl selenocyanate with sodium borohydride under nitrogen atmosphere, yielding this compound as the product.

Industrial Production Methods

Industrial production of this compound typically involves the large-scale synthesis of disodium diselenide, followed by its reaction with butyl halides. The process is optimized for high yield and purity, with careful control of reaction conditions to prevent the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

Butyl diselenide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to butyl seleninic acid using oxidizing agents such as hydrogen peroxide.

    Reduction: It can be reduced to butyl selenol using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the selenium-selenium bond is cleaved, and new bonds are formed with nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sodium borohydride.

Major Products Formed

    Oxidation: Butyl seleninic acid.

    Reduction: Butyl selenol.

    Substitution: Various butyl-substituted selenium compounds.

Scientific Research Applications

Butyl diselenide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: this compound has been studied for its potential antioxidant properties and its ability to modulate oxidative stress in biological systems.

    Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, leveraging its ability to interact with biological molecules.

    Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of butyl diselenide involves its ability to undergo redox reactions, which can modulate oxidative stress in biological systems. It can interact with reactive oxygen species, reducing oxidative damage and influencing cellular signaling pathways. The compound’s selenium atoms play a crucial role in these redox reactions, acting as both electron donors and acceptors.

Comparison with Similar Compounds

Similar Compounds

  • Diphenyl diselenide
  • Diethyl diselenide
  • Dibutyl diselenide

Uniqueness

This compound is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and biological activity. Compared to diphenyl diselenide, which has aromatic rings, this compound’s aliphatic nature makes it more flexible and less sterically hindered, affecting its reactivity and interaction with other molecules.

Properties

IUPAC Name

1-(butyldiselanyl)butane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18Se2/c1-3-5-7-9-10-8-6-4-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWXFTYBPFRIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Se][Se]CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Se2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174242
Record name Butyl diselenide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20333-40-8
Record name Dibutyl diselenide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20333-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl diselenide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020333408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl diselenide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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